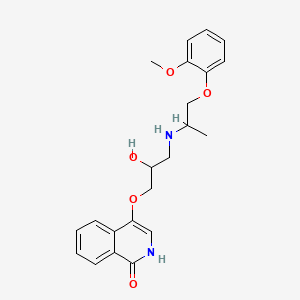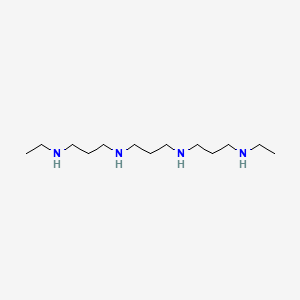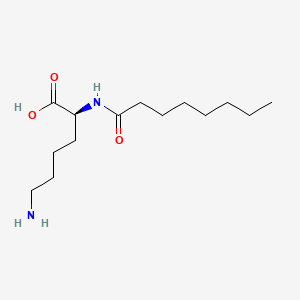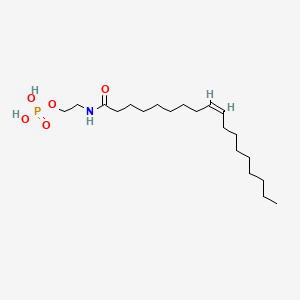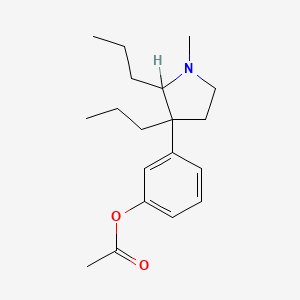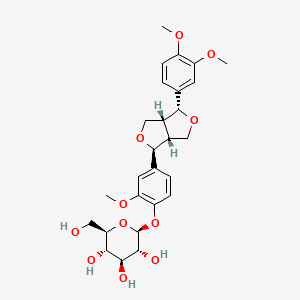
连翘苷
概述
描述
连翘苷是从传统中药连翘(Forsythia suspensa (Thunb.) Vahl(木犀科))中提取的一种木脂素苷。 它主要存在于植物的根、茎、叶和果实中,叶中含量最高 。 连翘苷因其多种药理特性而闻名,包括抗炎、抗肥胖和抗肿瘤作用 .
科学研究应用
体内
In vivo experiments are conducted on living organisms, typically animals, to evaluate the effects of phillyrin. These experiments have shown that phillyrin has anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have protective effects against liver damage, diabetes, and obesity.
体外
In vitro experiments are conducted in a laboratory setting using cell cultures or isolated tissues. In vitro studies have shown that phillyrin has anti-inflammatory and anti-cancer properties, and it has been shown to inhibit the growth of several cancer cell lines. It has also been shown to have anti-oxidant and anti-microbial effects.
作用机制
生物活性
Phillyrin has been shown to have a variety of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial effects. It has also been shown to have protective effects against liver damage, diabetes, and obesity.
Biochemical and Physiological Effects
Phillyrin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to reduce inflammation, scavenge free radicals, and reduce oxidative stress.
实验室实验的优点和局限性
Phillyrin has several advantages as a research tool. It is a natural product and can be easily extracted from plants. It has also been shown to have a variety of biological activities and can be used for a variety of in vivo and in vitro experiments. However, there are also some limitations to using phillyrin for research. It is not always easy to obtain a pure, high-quality sample, and the effects of phillyrin can vary depending on the concentration and purity of the sample.
未来方向
Phillyrin has a wide range of potential therapeutic applications, and there are many future directions that could be explored. These include further research into its anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as its potential to treat liver damage, diabetes, and obesity. Additionally, further research could be conducted into its mechanism of action, as well as its potential interactions with other drugs. Finally, further research could be conducted into the development of phillyrin-based drugs and the optimization of its pharmacokinetic and pharmacodynamic properties.
安全和危害
生化分析
Biochemical Properties
Forsythin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Forsythin has been shown to inhibit the activity of lipopolysaccharide-induced nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages . Additionally, Forsythin interacts with signaling molecules such as JAK-STATs and p38 MAPKs, modulating their phosphorylation and activity . These interactions highlight Forsythin’s potential as an anti-inflammatory agent.
Cellular Effects
Forsythin exerts significant effects on various types of cells and cellular processes. In macrophages, Forsythin inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . It also reduces the accumulation of reactive oxygen species (ROS), demonstrating its antioxidant properties . Forsythin influences cell signaling pathways, including the JAK-STAT and p38 MAPK pathways, leading to altered gene expression and reduced inflammation . Furthermore, Forsythin has been shown to modulate cellular metabolism by affecting the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of Forsythin involves its interaction with key signaling pathways and biomolecules. Forsythin inhibits the activation of JAK-STATs and p38 MAPKs, which are critical for the production of pro-inflammatory cytokines and mediators . By suppressing these pathways, Forsythin reduces the expression of iNOS and COX-2, leading to decreased levels of NO and PGE2 . Additionally, Forsythin acts as an antioxidant by reducing ROS production . These molecular interactions underscore Forsythin’s potential as a therapeutic agent for inflammatory and oxidative stress-related conditions.
Temporal Effects in Laboratory Settings
Forsythin’s effects in laboratory settings have been studied over various time frames. In pharmacokinetic studies, Forsythin was found to be well-absorbed and extensively metabolized in healthy subjects . The compound reached a steady state within three days of multiple-dose administration, and its primary metabolites were identified as aglycone M1, M1 sulfate (M2), and M1 glucuronide (M7) . Forsythin’s stability and degradation over time have also been evaluated, with findings indicating that it remains stable under laboratory conditions . Long-term studies have shown that Forsythin maintains its anti-inflammatory and antioxidant effects over extended periods .
Dosage Effects in Animal Models
The effects of Forsythin vary with different dosages in animal models. In preclinical studies, Forsythin demonstrated antiviral, antipyretic, and anti-inflammatory effects at doses ranging from 6.75 to 27 mg/kg . The compound showed good antiviral activity at a dose range of 16 to 26 mg/kg . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . These findings suggest that Forsythin has a favorable safety profile within the effective dose range.
Metabolic Pathways
Forsythin undergoes extensive metabolism in the body, primarily through hydrolysis and sulfation . The initial metabolic pathway involves the hydrolysis of Forsythin to form aglycone M1, which is further sulfated to produce M1 sulfate (M2) and glucuronidated to form M1 glucuronide (M7) . Sulfation is the predominant metabolic pathway, with M2 being the major metabolite . The enzymes involved in these processes include sulfotransferase 1A1 and UDP-glucuronosyltransferase 1A8 . These metabolic pathways highlight the complex biotransformation of Forsythin in the body.
Transport and Distribution
Forsythin is transported and distributed within cells and tissues through various mechanisms. The compound is well-absorbed after oral administration and is extensively metabolized . Forsythin and its metabolites are primarily excreted in the urine, with M2 accounting for the majority of the excreted dose . The transport of Forsythin involves specific transporters, such as organic anion transporter 3, which facilitates the renal excretion of M2 . These findings provide insights into the pharmacokinetics and distribution of Forsythin in the body.
Subcellular Localization
The subcellular localization of Forsythin has been studied to understand its activity and function within cells. Forsythin has been shown to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization in the nucleus suggests its potential role in modulating gene expression and transcriptional activity . Additionally, Forsythin’s presence in the cytoplasm indicates its involvement in cytoplasmic signaling pathways and metabolic processes . These findings highlight the multifaceted role of Forsythin within cells.
准备方法
连翘苷可以用一种绿色快速的方法从连翘叶中制备,纯度大于93% 。为了提高其水溶性,连翘苷可以与环糊精形成复合物。 制备方法是将连翘苷与不同类型的环糊精(如羟丙基-β-环糊精、二甲基-β-环糊精和β-环糊精)以1:1的化学计量比混合 。 该方法显著提高了连翘苷的水溶性和抗氧化能力 .
化学反应分析
连翘苷会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括:
氧化: 连翘苷可以用过氧化氢或高锰酸钾等试剂氧化。
还原: 还原反应可以用硼氢化钠或氢化铝锂进行。
取代: 取代反应通常涉及亲核试剂,如氢氧根离子或胺类。
这些反应形成的主要产物取决于所用试剂和条件。例如,连翘苷的氧化会导致相应的醌类物质的形成,而还原会生成醇衍生物。
相似化合物的比较
连翘苷因其多样的药理性质而与其他木脂素苷不同。类似的化合物包括:
连翘素: 连翘中另一种木脂素苷,具有类似的抗炎和抗氧化特性。
牛蒡苷: 牛蒡(Arctium lappa)中的一种木脂素苷,具有抗肿瘤和抗炎作用。
松脂醇: 各种植物中的一种木脂素,具有抗氧化和抗癌作用。
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O11/c1-32-17-6-4-13(8-19(17)33-2)25-15-11-36-26(16(15)12-35-25)14-5-7-18(20(9-14)34-3)37-27-24(31)23(30)22(29)21(10-28)38-27/h4-9,15-16,21-31H,10-12H2,1-3H3/t15-,16-,21+,22+,23-,24+,25-,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFCKOBAHMGTMW-LGQRSHAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197589 | |
| Record name | Phillyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-41-2 | |
| Record name | Phillyrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phillyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phillyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHILLYRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE9P4964MG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B1677604.png)

